Thiadiazoles
Thiadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and one sulfur atom, with the molecular formula C3H3N3S. These compounds exhibit diverse chemical properties due to their unique structural features and can be found in various applications across different industries.
Thiadiazoles possess excellent thermal stability and are often used as flame retardants in plastics and textiles. Additionally, they serve as important intermediates in organic synthesis and have potential uses in the pharmaceutical industry, particularly in the development of antibiotics and antitumor agents. Their electron-donating nature makes them useful for improving the conductivity of polymers and other materials.
Furthermore, thiadiazoles play a crucial role in the formulation of pesticides due to their effectiveness against various pests. They are also utilized in the synthesis of dyes and pigments, contributing to vibrant colors and excellent light fastness properties. The structural versatility and functional group diversity of thiadiazoles make them valuable for numerous chemical applications, making them indispensable tools in modern chemistry.

Structure | Chemical Name | CAS | MF |
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Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | 18212-20-9 | C6H8N2O2S |
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2,5-Dimethyl-1,3,4-thiadiazole | 27464-82-0 | C4H6N2S |
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ethyl 5-imino-2,5-dihydro-1,2,3-thiadiazole-4-carboxylate | 6440-02-4 | C5H7N3O2S |
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Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate | 150215-07-9 | C8H11N3O4S |
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Ethidimuron | 30043-49-3 | C7H12N4O3S2 |
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3-(propan-2-yl)-1,2,4-thiadiazol-5-ylmethanol | 337904-88-8 | C6H10N2OS |
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1,3,4-Thiadiazole | 289-06-5 | C2H2N2S |
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1,3,4-THIADIAZOLE-2-SULFONYL CHLORIDE | 362521-36-6 | C2HClN2O2S2 |
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1,2,3-Thiadiazole-5-carboxylic acid | 4833-09-4 | C3H2N2O2S |
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1,3,4-Thiadiazole, 2-ethyl-5-(1-methylethyl)- | 41398-03-2 | C7H12N2S |
Related Literature
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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